6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound with the molecular formula C33H30O4. It is known for its unique structure, which combines a hexyl chain, a naphthalene moiety, and a chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Attachment of the Hexyl Chain: The hexyl chain is introduced via alkylation reactions, often using hexyl bromide in the presence of a strong base like potassium carbonate.
Introduction of the Naphthalene Moiety: The naphthalene moiety is attached through an etherification reaction, where the naphthalene derivative is reacted with the chromenone core in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(6-hydroxy-naphthalen-2-yl)-benzo[d]isoxazol-6-ol: Another naphthalene derivative with potential biological activities.
Naphthalen-2-yl diphenyl phosphate: Used in various chemical applications.
Uniqueness
6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is unique due to its combination of a hexyl chain, naphthalene moiety, and chromenone core. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C33H30O4 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
6-hexyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenylchromen-2-one |
InChI |
InChI=1S/C33H30O4/c1-2-3-4-6-15-27-19-29-28(24-12-7-5-8-13-24)20-33(35)37-32(29)21-31(27)36-22-30(34)26-17-16-23-11-9-10-14-25(23)18-26/h5,7-14,16-21H,2-4,6,15,22H2,1H3 |
InChI Key |
CGTLCNVZLQOJEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC4=CC=CC=C4C=C3)OC(=O)C=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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